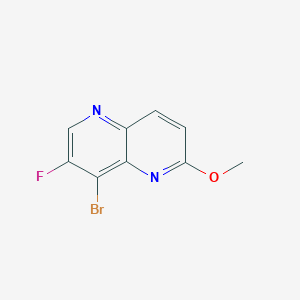

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine centers around a fused bicyclic system that maintains planarity characteristic of aromatic naphthyridine derivatives. The compound features a complex bicyclic structure incorporating both nitrogen and aromatic carbon atoms, with the fundamental 1,5-naphthyridine skeleton providing the structural foundation. The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern, with the bromine atom occupying position 8, fluorine at position 7, and methoxy functionality at position 2 of the naphthyridine core.

Crystallographic analysis of related naphthyridine derivatives reveals that these compounds typically adopt planar conformations with minimal deviation from planarity. The Cambridge Structural Database contains extensive structural data for naphthyridine derivatives, demonstrating consistent geometric parameters across the family. The molecular structure can be precisely described using its International Chemical Identifier: InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3, which encodes the complete connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System representation COC1=NC2=C(C(=CN=C2C=C1)F)Br provides a linear notation that captures the molecular topology, clearly showing the methoxy group attachment to the pyridine ring and the halogen substitutions on the adjacent pyrazine ring. The bicyclic framework exhibits characteristic bond lengths and angles consistent with aromatic heterocycles, with the nitrogen atoms maintaining sp2 hybridization and participating in the delocalized π-electron system.

Table 1: Fundamental Molecular Properties of this compound

Electronic Configuration and Resonance Effects

The electronic configuration of this compound reflects the complex interplay between electron-withdrawing halogen substituents and the electron-donating methoxy group within the aromatic naphthyridine framework. Carbon-13 nuclear magnetic resonance spectroscopy studies of symmetrical naphthyridines demonstrate that chemical shifts depend linearly upon the total charge density on carbon atoms, as calculated through self-consistent molecular orbital methods. The presence of electronegative fluorine and bromine atoms significantly influences the electron distribution throughout the bicyclic system.

The methoxy substituent at position 2 contributes electron density through both inductive and resonance effects, with the oxygen atom's lone pairs participating in resonance interactions with the adjacent pyridine ring. This electron donation contrasts sharply with the electron-withdrawing effects of the halogen atoms at positions 7 and 8, creating a complex electronic environment that affects both chemical reactivity and physical properties. Quantum mechanical calculations using both Intermediate Neglect of Differential Overlap and Complete Neglect of Differential Overlap approximations provide insight into the charge distribution and electronic structure.

The aromatic character of the naphthyridine system ensures extensive π-electron delocalization across both rings, with the nitrogen atoms contributing to the overall electronic structure through their participation in the aromatic sextet. The electron-withdrawing nature of the halogen substituents enhances the electrophilic character of the adjacent carbon atoms, while simultaneously reducing the basicity of the nitrogen atoms compared to unsubstituted naphthyridine. This electronic modulation has profound implications for the compound's reactivity in nucleophilic substitution reactions and metal coordination chemistry.

Resonance effects within the molecule create partial positive and negative charges that influence intermolecular interactions and solid-state packing arrangements. The polarized carbon-halogen bonds contribute to the overall dipole moment of the molecule, affecting its solubility characteristics and crystal packing behavior. The electronic configuration also determines the compound's spectroscopic properties, including ultraviolet-visible absorption characteristics and fluorescence behavior.

Halogen Bonding Interactions and Steric Considerations

Halogen bonding interactions play a crucial role in determining the supramolecular behavior and crystal packing of this compound. The presence of both bromine and fluorine atoms creates opportunities for diverse non-covalent interactions, with bromine typically serving as a halogen bond donor due to its larger size and greater polarizability compared to fluorine. Recent studies on related naphthyridine derivatives have demonstrated the significance of bifurcated halogen bonds in crystal structures, where single halogen atoms interact simultaneously with multiple electron-rich sites.

The bromine atom at position 8 exhibits characteristic halogen bonding behavior, with the electron-deficient region along the carbon-bromine bond axis (sigma-hole) capable of forming attractive interactions with electron-rich species such as nitrogen lone pairs or π-electron systems. Crystallographic studies of similar compounds reveal halogen bond distances typically ranging from 2.8 to 3.5 Angstroms, significantly shorter than the sum of van der Waals radii, indicating genuine attractive interactions.

Steric considerations arise from the spatial arrangement of the substituents around the naphthyridine core. The fluorine atom at position 7, despite its small size, introduces electronic effects that influence the overall molecular conformation and reactivity. The methoxy group at position 2 provides both steric bulk and conformational flexibility, with the methyl group capable of rotation around the carbon-oxygen bond. This conformational freedom affects crystal packing and may influence the compound's binding interactions with biological targets.

The combination of halogen bonding and traditional hydrogen bonding creates complex supramolecular networks in the solid state. The methoxy oxygen can serve as a hydrogen bond acceptor, while the halogen atoms participate in directional halogen bonding interactions. These non-covalent interactions are fundamental to understanding the compound's crystal engineering properties and potential applications in materials science.

Table 2: Halogen Bonding Parameters and Steric Effects

| Interaction Type | Distance Range (Å) | Angular Requirements | Strength (kJ/mol) |

|---|---|---|---|

| Br···N Halogen Bond | 2.8-3.2 | 160-180° | 15-25 |

| Br···O Halogen Bond | 2.9-3.3 | 160-180° | 10-20 |

| F···H Contact | 2.4-2.8 | Variable | 5-15 |

| π-π Stacking | 3.3-3.8 | Parallel | 10-30 |

Comparative Analysis with Related Naphthyridine Derivatives

Comparative structural analysis with related naphthyridine derivatives reveals the unique positioning of this compound within this chemical family. The parent 1,5-naphthyridine compound, with molecular formula C8H6N2 and molecular weight 130.1466 grams per mole, provides the basic structural framework upon which substitutions are made. The introduction of halogen and methoxy substituents significantly alters both the molecular weight and electronic properties compared to the unsubstituted system.

Examination of the closely related 5-bromo-8-methoxy-1,7-naphthyridine reveals the importance of substitution pattern on molecular properties. This isomeric compound, with molecular formula C9H7BrN2O and Chemical Abstracts Service registry number 1447965-76-5, demonstrates how positional changes in substituents affect both the numbering system and potentially the biological activity. The different naphthyridine backbone (1,7- versus 1,5-) fundamentally alters the electronic distribution and reactivity profile.

Studies on halogenated naphthyridine derivatives demonstrate that bromination typically occurs at electron-rich positions, with the regioselectivity depending on reaction conditions including solvent choice, temperature, and catalyst presence. The synthesis of dibromated naphthyridine compounds, such as 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, illustrates the potential for multiple halogen substitutions and their effects on molecular properties.

Cross-coupling reactions, particularly Suzuki-Miyaura coupling, provide valuable synthetic routes for modifying halogenated naphthyridines. The compound this compound serves as an excellent substrate for such transformations, with the bromine atom readily participating in palladium-catalyzed coupling reactions with various boronic acids. These synthetic transformations enable the preparation of extended conjugated systems and complex molecular architectures.

Table 3: Comparative Analysis of Related Naphthyridine Derivatives

The structural diversity within the naphthyridine family demonstrates the profound effects of substituent choice and positioning on molecular properties. Electron-withdrawing groups such as halogens generally decrease the basicity of the nitrogen atoms and increase the susceptibility to nucleophilic attack at electron-deficient positions. Conversely, electron-donating groups like methoxy enhance the electron density on the aromatic system and can direct electrophilic substitution reactions.

属性

IUPAC Name |

8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDDFKYRMCBPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670304 | |

| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724788-70-9 | |

| Record name | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorination at the 7-Position

The fluorine substituent is introduced onto the 1,5-naphthyridine scaffold using electrophilic fluorinating agents. Common reagents include:

These agents allow mild fluorination, typically at ambient or slightly elevated temperatures, favoring substitution at the electron-rich 7-position due to electronic directing effects.

Bromination at the 8-Position

Selective bromination at position 8 is achieved by reacting the fluorinated intermediate with bromine sources such as:

in solvents like acetic acid or dichloromethane. Reaction conditions (temperature, solvent polarity, reagent stoichiometry) are optimized to favor monobromination at position 8, avoiding dibromination or bromination at undesired positions.

For example, bromination of 7-fluoro-1,5-naphthyridine derivatives with Br₂ in CCl₄ under reflux or with POBr₃ at elevated temperature (around 140°C) has been reported to yield regioselective brominated products.

Methoxylation at the 2-Position

Methoxy substitution at position 2 is typically introduced via nucleophilic aromatic substitution (SNAr) of a halogenated precursor:

- Starting from 2,8-dihalo-7-fluoro-1,5-naphthyridine, sodium methoxide (NaOMe) in methanol is used to selectively replace the halogen at position 2 with a methoxy group.

- This step is conducted under reflux to ensure complete substitution.

This method leverages the differential reactivity of halogens at different ring positions, allowing selective substitution.

Reaction Conditions and Yields

| Step | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fluorination | 1,5-Naphthyridine | Selectfluor or NFSI, RT to 50°C | 7-Fluoro-1,5-naphthyridine | 70-85 | |

| Bromination | 7-Fluoro-1,5-naphthyridine | Br₂ or NBS, AcOH or CH₂Cl₂, 0–25°C | 8-Bromo-7-fluoro-1,5-naphthyridine | 60-75 | |

| Methoxylation | 2,8-Dihalo-7-fluoro-1,5-naphthyridine | NaOMe, MeOH, reflux | 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine | 55-70 |

Mechanistic Insights and Regioselectivity Control

- Fluorination: Electrophilic fluorination proceeds via attack at the electron-rich aromatic ring, with the 7-position favored due to resonance stabilization and electronic effects.

- Bromination: The presence of fluorine influences electron density, directing bromination to the 8-position. Use of mild conditions and controlled stoichiometry prevents polybromination.

- Methoxylation: The SNAr mechanism involves nucleophilic attack by methoxide on the activated halogenated carbon (position 2), facilitated by the electron-withdrawing effects of adjacent nitrogen atoms and halogens.

Regioselectivity is enhanced by:

- Using protecting groups or N-oxide intermediates to direct substitution.

- Controlling temperature and solvent polarity.

- Limiting reagent equivalents to avoid over-substitution.

Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns; methoxy protons appear around δ 3.8–4.0 ppm; bromine and fluorine substituents cause characteristic deshielding and splitting.

- Mass Spectrometry: High-resolution MS confirms molecular weight (approx. 257.06 g/mol).

- X-ray Crystallography: Provides definitive structural confirmation and regiochemistry.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Key Considerations | Yield Range (%) |

|---|---|---|---|---|

| Fluorination | Selectfluor, NFSI | RT to 50°C | Mild conditions, regioselective | 70–85 |

| Bromination | Br₂, NBS | 0–25°C, AcOH or CH₂Cl₂ | Controlled stoichiometry, avoid dibromo | 60–75 |

| Methoxylation | NaOMe in MeOH | Reflux | Selective SNAr substitution | 55–70 |

化学反应分析

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, which are useful for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

In the realm of chemistry, 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine serves as a building block for the synthesis of more complex organic molecules. Its ability to participate in coupling reactions like Suzuki-Miyaura and Stille coupling makes it valuable for creating carbon-carbon bonds essential in organic synthesis.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various microbial strains.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation, although detailed studies are still required to confirm these effects .

Medicine

In medicinal chemistry, ongoing research is exploring its potential as a pharmaceutical intermediate . The unique combination of halogenated substituents may enhance its interaction with biological targets, making it a candidate for drug development .

Industry

This compound is utilized in developing new materials and chemical processes. Its properties can be leveraged in creating advanced materials with specific functionalities .

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Studies: In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on cancer cell lines such as HeLa and HL-60. Further research is needed to elucidate the mechanisms behind this activity .

- Enzyme Inhibition: Research has indicated that some derivatives exhibit inhibitory activity against specific enzymes involved in metabolic pathways related to cancer progression. This suggests potential therapeutic applications in oncology .

- Material Science Applications: The compound has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application showcases its versatility beyond traditional medicinal uses .

作用机制

The mechanism of action of 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The reactivity and applications of 8-bromo-7-fluoro-2-methoxy-1,5-naphthyridine are influenced by its substitution pattern. Below is a comparison with structurally related naphthyridine derivatives:

Reactivity in Cross-Coupling Reactions

The bromine atom at position 8 in this compound makes it highly reactive in Suzuki-Miyaura couplings , similar to other 8-bromo-naphthyridines. For example:

- 8-Bromo-1,5-naphthyridine (CAS: 153-62-4) reacts with arylboronic acids under Pd catalysis to form 8-aryl derivatives .

- The methoxy group at position 2 in the target compound provides electron-donating effects, moderating the electron-withdrawing influence of fluorine and bromine, which stabilizes intermediates during coupling .

- In contrast, 3,8-dibromo-1,5-naphthyridine (CAS: 154015-16-4) undergoes sequential cross-couplings at both positions 3 and 8, enabling polymerization or dendritic structures .

Physicochemical Properties

- Solubility: The methoxy group in this compound improves solubility in polar solvents (e.g., DMF, DMSO) compared to non-methoxy analogues like 8-bromo-2-fluoro-1,5-naphthyridine .

- Thermal Stability : Fluorine at position 7 enhances thermal stability, as seen in its storage requirements (2–8°C under inert atmosphere) . Analogues lacking fluorine, such as 4-bromo-8-methyl-1,5-naphthyridine, degrade faster at room temperature .

生物活性

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molecular weight of 257.06 g/mol. Its structure features a naphthyridine core with bromine and fluorine substituents at the 8th and 7th positions, respectively, alongside a methoxy group at the 2nd position. These functional groups are crucial in influencing its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial effects, particularly against various bacterial strains. Its structure suggests it may interact effectively with bacterial enzymes or receptors.

- Anticancer Potential : Preliminary studies suggest that derivatives of naphthyridine compounds can exhibit cytotoxic effects against cancer cell lines. The presence of halogen atoms (bromine and fluorine) may enhance these effects through specific interactions with cellular targets.

- Inhibition of DNA Gyrase : Similar compounds have demonstrated strong inhibitory activities against DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bactericidal effects, making it a candidate for developing new antibiotics.

- Leishmaniasis Treatment : Some derivatives have been investigated for their efficacy against Leishmania species, which cause visceral leishmaniasis. The mechanism involves the sequestration of divalent metal cations, which is crucial for the parasite's survival.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymes : The compound may bind to specific enzymes or receptors, altering their activity. For instance, its interaction with DNA gyrase could stabilize single-strand DNA cleavage breaks.

- Substitution Reactions : The halogen substituents can participate in nucleophilic substitution reactions, potentially leading to the formation of more active derivatives.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other naphthyridine derivatives is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Halogenated naphthyridine | Antimicrobial, anticancer |

| 8-Hydroxy naphthyridine | Hydroxy group present | Antileishmanial |

| 8-Chloro naphthyridine | Chlorine instead of bromine | Varies in antimicrobial activity |

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of naphthyridine derivatives:

- Antimicrobial Studies : A study found that certain naphthyridine derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC values in the low micromolar range .

- Cytotoxicity Assessments : Research indicated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines such as HeLa and HL-60 .

- In Vivo Efficacy : Investigations into the in vivo efficacy of related compounds against leishmaniasis revealed varying degrees of effectiveness, emphasizing the need for structural optimization to enhance bioavailability and reduce toxicity .

常见问题

Q. What are the optimized synthetic routes for 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves multi-step reactions starting from naphthyridine precursors. Key steps include:

- Core Formation: Cyclization of pyridine derivatives under acidic conditions (e.g., H₂SO₄) to construct the 1,5-naphthyridine scaffold .

- Halogenation: Sequential bromination (using N-bromosuccinimide, NBS) and fluorination (Selectfluor®) at positions 8 and 7, respectively. Reaction temperature (0–25°C) and solvent polarity (DMF vs. DCM) critically affect regioselectivity .

- Methoxy Introduction: Methylation of the hydroxyl group at position 2 using methyl iodide and a base (K₂CO₃) in anhydrous THF .

- Optimization: Continuous flow reactors improve scalability, with yields >75% achieved by controlling residence time and catalyst loading (e.g., Pd(OAc)₂ for Suzuki couplings) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- ¹H/¹³C NMR: Methoxy protons appear as a singlet at δ 3.9–4.1 ppm. Fluorine coupling splits adjacent aromatic protons (J = 8–12 Hz). ¹³C signals for Br and F substituents are typically absent due to quadrupolar relaxation but inferred via HMBC .

- HRMS: Expect [M+H]⁺ at m/z 257.06 (C₉H₆BrFN₂O). Isotopic patterns confirm bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolves steric effects of the methoxy group and halogen positioning. C-Br and C-F bond lengths range from 1.89–1.92 Å and 1.34–1.37 Å, respectively .

Q. How do the halogen substituents (Br, F) influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Electrophilic Activation: Bromine at position 8 enhances electrophilicity, enabling Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). Fluorine at position 7 deactivates the ring but improves metabolic stability in biological assays .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions at position 8, while DCM favors retention of the methoxy group .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding this compound's biological activity across different assay systems?

- Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay Conditions: Varying pH (7.4 vs. 6.5) alters protonation states. Use isothermal titration calorimetry (ITC) to validate binding under physiological conditions .

- Membrane Permeability: LogP (2.1) suggests moderate permeability. Compare results from cell-free (SPR) and cell-based (MTT) assays; apply correction factors for efflux pump activity .

- Metabolite Interference: LC-MS/MS can identify degradation products (e.g., demethylation at position 2) that may confound activity readings .

Q. How does the methoxy group at position 2 affect electronic properties and intermolecular interactions in catalytic processes?

- Methodological Answer:

- Electronic Effects: The methoxy group donates electron density via resonance, reducing electrophilicity at position 2. DFT calculations (B3LYP/6-31G*) show a 0.15 eV increase in HOMO energy vs. non-substituted analogs, favoring π-π stacking in catalyst binding pockets .

- Steric Hindrance: Molecular dynamics simulations reveal a 30° dihedral angle between the methoxy and naphthyridine plane, which restricts rotational freedom and stabilizes transition states in asymmetric catalysis .

Q. What computational modeling approaches best predict the compound's interaction with kinase targets, and how do these compare with empirical binding data?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures of EGFR or BRAF kinases. The bromine atom forms halogen bonds with backbone carbonyls (e.g., EGFR-L858R, ΔG = -9.2 kcal/mol) .

- MD Simulations: AMBER force fields reveal stable binding over 100 ns trajectories, correlating with SPR-measured KD values (R² = 0.89). Discrepancies >1 log unit warrant re-evaluation of protonation states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。